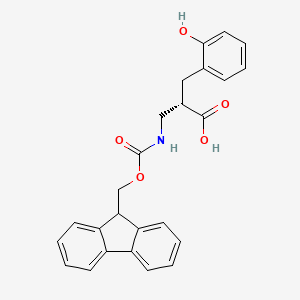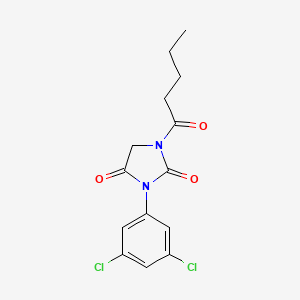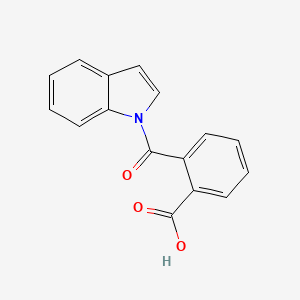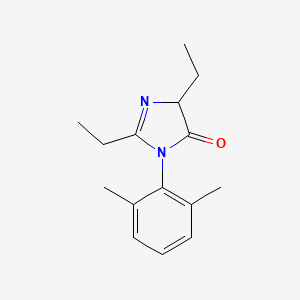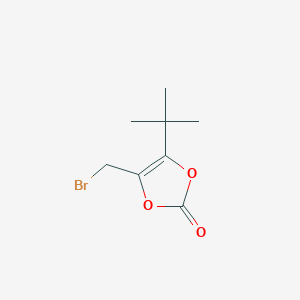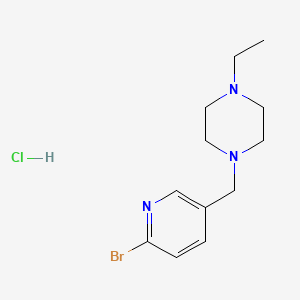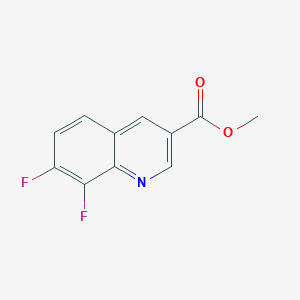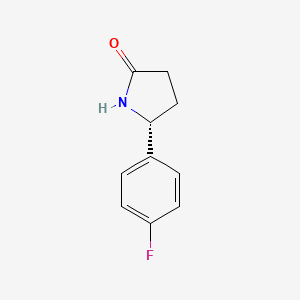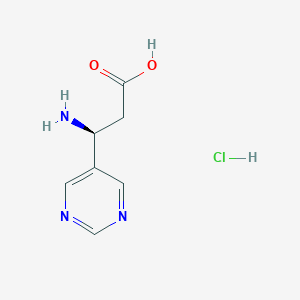
(2-Chloroethyl)(2-((3-hydroxypropyl)amino)ethyl)phosphoramidic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of (2-Chloroethyl)(2-((3-hydroxypropyl)amino)ethyl)phosphoramidic acid involves multiple steps. One common synthetic route includes the reaction of 2-chloroethylamine with 3-hydroxypropylamine in the presence of phosphoramidic acid. The reaction conditions typically involve controlled temperatures and specific catalysts to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar principles, with optimizations for large-scale synthesis.
化学反応の分析
(2-Chloroethyl)(2-((3-hydroxypropyl)amino)ethyl)phosphoramidic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding phosphoric acid derivatives, while reduction can produce amine derivatives.
科学的研究の応用
(2-Chloroethyl)(2-((3-hydroxypropyl)amino)ethyl)phosphoramidic acid has several scientific research applications:
Chemistry: It is used as a reference standard in the analysis of cyclophosphamide impurities.
Biology: The compound’s structural properties make it a subject of study in biochemical research.
Industry: It may be used in the development of new chemical processes and materials.
作用機序
The mechanism of action of (2-Chloroethyl)(2-((3-hydroxypropyl)amino)ethyl)phosphoramidic acid involves its interaction with biological molecules. It can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects. The molecular targets and pathways involved include DNA alkylation and protein modification, which can disrupt cellular functions .
類似化合物との比較
(2-Chloroethyl)(2-((3-hydroxypropyl)amino)ethyl)phosphoramidic acid can be compared with other similar compounds, such as:
Cyclophosphamide: The parent compound from which it is derived.
Ifosfamide: Another chemotherapeutic agent with a similar structure.
Melphalan: A related alkylating agent used in cancer treatment.
The uniqueness of this compound lies in its specific structural properties and its role as an impurity in cyclophosphamide, which necessitates its study for ensuring drug safety and efficacy .
特性
分子式 |
C7H18ClN2O4P |
|---|---|
分子量 |
260.65 g/mol |
IUPAC名 |
[2-chloroethyl-[2-(3-hydroxypropylamino)ethyl]amino]phosphonic acid |
InChI |
InChI=1S/C7H18ClN2O4P/c8-2-5-10(15(12,13)14)6-4-9-3-1-7-11/h9,11H,1-7H2,(H2,12,13,14) |
InChIキー |
PNMXYZFTSIITQB-UHFFFAOYSA-N |
正規SMILES |
C(CNCCN(CCCl)P(=O)(O)O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-methylbutanamide](/img/structure/B12941651.png)
